tert-Butyl 5-bromo-2,4-difluorobenzoate

Catalog No.
S14034546
CAS No.
2566431-70-5
M.F
C11H11BrF2O2
M. Wt
293.10 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Butyl 5-bromo-2,4-difluorobenzoate

CAS Number

2566431-70-5

Product Name

tert-Butyl 5-bromo-2,4-difluorobenzoate

IUPAC Name

tert-butyl 5-bromo-2,4-difluorobenzoate

Molecular Formula

C11H11BrF2O2

Molecular Weight

293.10 g/mol

InChI

InChI=1S/C11H11BrF2O2/c1-11(2,3)16-10(15)6-4-7(12)9(14)5-8(6)13/h4-5H,1-3H3

InChI Key

NCQBXFFZXOERKF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=CC(=C(C=C1F)F)Br

Tert-Butyl 5-bromo-2,4-difluorobenzoate is an organic compound characterized by its molecular formula C11H12BrF2O2C_{11}H_{12}BrF_2O_2 and a molecular weight of approximately 293.12 g/mol. This compound features a tert-butyl ester group attached to a benzene ring that is further substituted with bromine and two fluorine atoms. The presence of these halogen substituents significantly influences its chemical properties, reactivity, and biological activity, making it a valuable intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries.

  • Nucleophilic Substitution: The bromine and fluorine atoms on the benzene ring can be substituted by nucleophiles such as amines, thiols, and alkoxides under appropriate conditions.
  • Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid using acidic or basic conditions.

Major Products Formed

  • Nucleophilic Substitution: Produces substituted benzoates with varying functional groups.
  • Reduction: Yields tert-butyl 5-bromo-2,4-difluorobenzyl alcohol.
  • Hydrolysis: Results in 5-bromo-2,4-difluorobenzoic acid.

Tert-Butyl 5-bromo-2,4-difluorobenzoate exhibits notable biological activity, primarily due to its ability to interact with various biological targets. Research indicates that compounds with halogen substituents can enhance binding affinity towards specific enzymes or receptors involved in disease pathways. This compound is particularly studied for its potential role in enzyme inhibition and protein-ligand interactions.

The synthesis of tert-butyl 5-bromo-2,4-difluorobenzoate typically involves the esterification of 5-bromo-2,4-difluorobenzoic acid with tert-butyl alcohol in the presence of an acid catalyst.

Industrial Production

In industrial settings, continuous flow processes are often employed to enhance efficiency and yield. Automated reactors allow for precise control of reaction parameters such as temperature and pressure. Advanced purification techniques like chromatography and distillation are utilized to obtain high-purity products.

Tert-butyl 5-bromo-2,4-difluorobenzoate has several applications across different fields:

  • Chemistry: Serves as an intermediate in the synthesis of complex organic molecules.
  • Biology: Used in studies of enzyme inhibition and protein-ligand interactions.
  • Medicine: Acts as a precursor for potential drug candidates targeting specific receptors or enzymes.
  • Industry: Employed in producing specialty chemicals and materials with tailored properties.

Studies on the interactions of tert-butyl 5-bromo-2,4-difluorobenzoate with biological targets have indicated that it may modulate specific pathways related to enzyme activity or receptor binding. The halogen substituents enhance its reactivity and selectivity towards these targets, which is crucial for understanding its therapeutic potential.

Several compounds share structural similarities with tert-butyl 5-bromo-2,4-difluorobenzoate. Below is a comparison highlighting their unique features:

Compound NameKey Features
Tert-butyl 5-bromo-2-fluorobenzoateContains a single fluorine substituent; less reactive than difluoro counterpart.
Tert-butyl 5-chloro-2,4-difluorobenzoateChlorine instead of bromine; different electronic properties affecting reactivity.
Tert-butyl 5-bromo-2-chlorobenzoateLacks fluorine; alters electronic characteristics compared to the target compound.
Tert-butyl 4-bromo-2-fluorobenzoateSimilar structure but with different positioning of halogens affecting sterics and reactivity patterns.

Uniqueness

Tert-butyl 5-bromo-2,4-difluorobenzoate is unique due to the combination of bromine and fluorine substituents on the benzene ring. This configuration imparts distinct chemical properties such as increased reactivity and binding affinity compared to similar compounds. Its ability to form stable complexes with biological macromolecules makes it particularly valuable in research applications.

XLogP3

3.7

Hydrogen Bond Acceptor Count

4

Exact Mass

291.99105 g/mol

Monoisotopic Mass

291.99105 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-10-2024

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